4-(4-Fluorophenyl)thiophenol
Overview
Description
4-(4-Fluorophenyl)thiophenol, also known as 4-Fluorobenzenethiol or 4-Mercaptofluorobenzene, is a clear colorless to light yellow liquid . It has a molecular formula of FC6H4SH and a molecular weight of 128.17 . It is used in the synthesis of Bicalutamide, an anti-cancer drug .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophenol group attached to a fluorophenyl group . It contains a total of 24 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved information, thiophenols, in general, are known to be highly reactive . They are extensively used in the chemical industry for preparing pesticides, polymers, and pharmaceuticals .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.203 g/mL at 25 °C . It has a refractive index of n20/D 1.550 .Scientific Research Applications
1. Material Science and Pharmaceuticals
4-(4-Fluorophenyl)thiophenol and its derivatives have been studied extensively due to their diverse applications in material science and pharmaceuticals. These compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
2. Environmental Monitoring
Thiophenols, a class to which this compound belongs, are critical in environmental monitoring due to their toxic nature. Efficient methods for detecting thiophenols in environmental samples, such as water and living cells, have been developed, utilizing probes that can rapidly and sensitively detect thiophenols (Ren, Huo, Huang, Chao, Wen, Fan, & Yin, 2020).
3. Biological Imaging
This compound derivatives are used in biological imaging. For example, two-photon fluorescent probes for thiophenols have been developed. These probes are preferred for their low background fluorescence and deep penetration depth, useful in imaging thiophenols in living cells and tissues (Liu, Zhang, Zhang, Wang, Hu, Wang, & Tan, 2015).
4. Polymer Science
Synthesis and characterization of compounds like 3-(4-fluorophenyl)thieno[3,2-b]thiophene show applications in polymer science. These compounds have been used in electropolymerization, leading to polymers with potential applications in energy storage and electrochromic devices (Topal, Topal, Ulukan, Ustamehmetoğlu, Ozturk, & Sezer, 2021).
5. Synthesis of Radiopharmaceuticals
This compound derivatives have been explored in the synthesis of radiopharmaceuticals, such as no-carrier-added [18F]fluorophenol. These compounds are crucial for creating more complex radiopharmaceuticals used in medical imaging (Ross, Ermert, & Coenen, 2011).
6. Antimicrobial Research
Compounds containing this compound have been synthesized and tested for their antimicrobial activity. They have shown effectiveness against various bacterial strains and fungi, indicating their potential in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
7. Molecular Spectroscopy
Studies on molecules like 4-fluorothiophenol have provided insights into molecular structures and dynamics through techniques like microwavespectroscopy. These studies are vital for understanding the internal rotation and structure of such compounds, contributing to knowledge in areas like quantum chemistry (Larsen & Schulz, 2009).
Safety and Hazards
4-(4-Fluorophenyl)thiophenol is classified as a hazardous chemical. It is flammable and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding ingestion and inhalation, avoiding dust formation, and storing in a dry, cool, and well-ventilated place .
Relevant Papers The retrieved papers discuss the properties and uses of thiophenols, including this compound . They highlight the importance of thiophenols in the chemical industry and their potential applications in the development of fluorescent probes .
Properties
IUPAC Name |
4-(4-fluorophenyl)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHDKANLOZASGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374659 | |
Record name | 4-(4-Fluorophenyl)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200958-13-0 | |
Record name | 4-(4-Fluorophenyl)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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